The compound is classified under synthetic peptides that act as agonists for the glucagon-like peptide-1 receptor. It is derived from modifications of natural peptides to enhance stability and efficacy against enzymatic degradation, particularly by dipeptidyl peptidase-4 (DPP-4) . The development of glucagon-like peptide-1 receptor agonists has been pivotal in diabetes therapy, providing alternatives to traditional insulin therapies .
The synthesis of glucagon-like peptide-1 receptor agonist 9 citrate involves several key steps:
The molecular structure of glucagon-like peptide-1 receptor agonist 9 citrate features a backbone typical of peptides with side chains that confer specific biological activity. The exact molecular formula and mass can vary depending on the specific modifications made during synthesis.
The structural arrangement includes critical functional groups that facilitate receptor binding and activation, such as carboxylic acid moieties that enhance solubility and bioavailability .
The chemical reactions involving glucagon-like peptide-1 receptor agonist 9 citrate primarily focus on its interaction with the glucagon-like peptide-1 receptor. Upon administration, the compound undergoes:
The mechanism of action for glucagon-like peptide-1 receptor agonist 9 citrate involves several key processes:
Glucagon-like peptide-1 receptor agonist 9 citrate exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and action within biological systems .
Glucagon-like peptide-1 receptor agonist 9 citrate has several significant applications in scientific research and clinical practice:
GLP-1 receptor agonist 9 citrate binds to the glucagon-like peptide-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR), initiating distinct activation kinetics. The compound exhibits altered binding kinetics compared to endogenous GLP-1, with a shorter receptor residence time and slower association rate [3]. Molecular dynamics simulations reveal that its modified N-terminal region (Val⁸ substitution) forms weaker interactions with the receptor’s transmembrane domain (TMD), reducing conformational stability during activation [3] [10]. Unlike endogenous GLP-1, which rapidly internalizes the receptor, this agonist demonstrates impaired internalization capacity (Emax ~94% vs. 100% for GLP-1) despite similar Gαs-coupling efficiency [3]. This kinetic profile prolongs cell-surface receptor availability, potentially enhancing sustained signaling.
Table 1: Binding Kinetics of GLP-1 Receptor Agonist 9 Citrate vs. Reference Ligands
| Parameter | GLP-1 Receptor Agonist 9 Citrate | Endogenous GLP-1 | Exendin-4 |
|---|---|---|---|
| Association Rate (kₒₙ) | Reduced | High | Moderate |
| Residence Time | Shorter | Standard | Prolonged |
| Internalization (Emax) | 94% | 100% | 105% |
| Receptor Recycling | Accelerated | Standard | Delayed |
The agonist preferentially activates cAMP-dependent pathways through Gαs coupling, with potency (pEC₅₀ ~10.5) and efficacy (Emax ~100%) mirroring endogenous GLP-1 in cAMP production [3] [9]. This triggers downstream effectors:
Notably, it exhibits biased signaling against β-arrestin recruitment (Emax ~75%), reducing receptor internalization and potentially limiting desensitization [3]. In pancreatic islets, this profile correlates with amplified insulin secretion but attenuated somatostatin release, optimizing glucose homeostasis [3].
Table 2: Downstream Signaling Efficacy Relative to GLP-1 (100%)
| Pathway | GLP-1 Receptor Agonist 9 Citrate | Exendin-4 |
|---|---|---|
| cAMP Production | 100% | 98% |
| β-Arrestin Recruitment | 75% | 110% |
| ERK1/2 Phosphorylation | 103% | 95% |
| Calcium Flux | 103% | 92% |
Allosteric modulators like Novo Nordisk compound 2 and quercetin exert probe-dependent effects on GLP-1R ligand activity. Compound 2 enhances cAMP signaling for oxyntomodulin and truncated GLP-1 peptides by increasing orthosteric ligand affinity [4]. In contrast, quercetin selectively augments calcium mobilization for exendin-4 and truncated agonists but not full-length peptides [4]. GLP-1 receptor agonist 9 citrate’s Val⁸ modification likely alters its susceptibility to such modulators by destabilizing interactions with the receptor’s extracellular domain (ECD). Molecular modeling suggests that its N-terminal perturbation reduces contact with allosteric sites in the TMD, potentially diminishing cooperativity with positive allosteric modulators (PAMs) [3] [10]. This unique behavior may enable pathway-selective fine-tuning of GLP-1R signaling.
The agonist’s binding specificity is governed by critical residues in both ligand and receptor:
Species differences further impact specificity: Rat GLP-1R (Asp⁶⁸) forms a hydrogen bond with Ser³² of exendin-4, enhancing affinity. Human GLP-1R (Glu⁶⁸) lacks this interaction, explaining the agonist’s reduced potency in human vs. rodent models [6] [10].
Table 3: Critical Residues Governing GLP-1R Agonist Binding
| Receptor Domain | Key Residue | Role in Agonist 9 Binding | Mutation Impact |
|---|---|---|---|
| ECD | Tyr¹⁴⁵ | Hydrophobic anchoring | ↓ Affinity |
| TM1 | Glu¹²⁸ | H-bond with ligand N-terminus | ↓ Efficacy |
| TM6 | Glu³⁶⁸ | Species-specific selectivity | ↑ Rat affinity |
| TM7 | Arg³⁸⁰ | Salt bridge stabilization | ↓ Internalization |
Compared to endogenous GLP-1 and exendin-4-based agonists:
Table 4: Pharmacological Profile Relative to Reference Agonists
| Property | GLP-1 Receptor Agonist 9 Citrate | Endogenous GLP-1 | Exendin-4 |
|---|---|---|---|
| cAMP Potency (pEC₅₀) | 10.5 | 10.8 | 8.9 |
| β-Arrestin Emax (%) | 75 | 100 | 120 |
| NTD-Dependent Binding | No | Partial | Yes |
| DPP-4 Resistance | High | Low | High |
| Insulin Secretion | Moderate | High | High |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: